molecular formula C7H6BrN3 B024752 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 108281-78-3

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B024752
CAS No.: 108281-78-3
M. Wt: 212.05 g/mol
InChI Key: SQJJGTRYJKBHNJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazino-5-bromopyridine with triethyl orthoacetate. The reaction is carried out by dissolving 2-hydrazino-5-bromopyridine in triethyl orthoacetate and heating the mixture to 130°C for one hour . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the quantities of reagents and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazolopyridine ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of solvents such as toluene and heating under reflux .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various substituted triazolopyridine derivatives, while oxidation and reduction reactions produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJGTRYJKBHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590250
Record name 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108281-78-3
Record name 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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